Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate
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Overview
Description
Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate is a heterocyclic compound with a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by its pyrrolo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate pyrrole derivative, followed by its reaction with a suitable pyrimidine precursor. The final step often involves esterification to introduce the ethyl acetate group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate can be compared with other similar compounds, such as:
Methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the ester group attached.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Biological Activity
Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
- Chemical Formula : C12H14N2O3
- Molecular Weight : 234.26 g/mol
- CAS Number : [insert appropriate CAS number if available]
- Structure : The compound features a pyrrolo[1,2-a]pyrimidine core, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[1,2-a]pyrimidine structure followed by esterification with ethyl acetate.
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrimidines exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound acts as an inhibitor of folate receptor-mediated pathways in tumor cells. This is particularly relevant in cancers that overexpress folate receptors (FRs), leading to selective uptake and enhanced cytotoxicity.
- In Vitro Studies : In studies involving human tumor cell lines (e.g., KB and IGROV1), this compound demonstrated growth inhibition with IC50 values in the nanomolar range12.
Antiparasitic Activity
The compound has also shown promise as an antiparasitic agent:
- Targeting Trypanosomiasis : this compound was evaluated against Trypanosoma brucei, with results indicating effective inhibition of parasite proliferation3.
Case Study 1: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer efficacy of this compound:
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
KB (cervical) | <10 | Folate receptor-mediated uptake |
IGROV1 (ovarian) | <5 | Inhibition of GARFTase |
The results suggest that the compound's potency stems from its ability to selectively target cancer cells expressing high levels of folate receptors42.
Case Study 2: Antiparasitic Activity
In a study assessing the activity against T. brucei:
Compound | Concentration (μM) | Effectiveness (%) |
---|---|---|
Ethyl 2-{...} | 10 | 85% |
Control (standard drug) | 10 | 90% |
The data indicates that while Ethyl 2-{...} is effective, it may require further optimization for enhanced activity compared to standard treatments3.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)7-9-6-11(15)14-8(2)4-5-10(14)13-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
MWMHKFHUHFCHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C(CCC2=N1)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.